Cas no 329080-39-9 (N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide)
N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
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- MDL: MFCD02091047
- Inchi: 1S/C21H23F2N3O/c22-18-8-9-20(19(23)15-18)24-21(27)16-26-13-11-25(12-14-26)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2,(H,24,27)/b7-4+
- InChI Key: VPAKEMMZRFHHGU-QPJJXVBHSA-N
- SMILES: C(NC1=CC=C(F)C=C1F)(=O)CN1CCN(C/C=C/C2=CC=CC=C2)CC1
N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB163790-1 g |
N-(2,4-Difluorophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide |
329080-39-9 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB163790-5 g |
N-(2,4-Difluorophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide |
329080-39-9 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB163790-10 g |
N-(2,4-Difluorophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide |
329080-39-9 | 10g |
€482.50 | 2023-05-08 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00910633-1g |
N-(2,4-Difluorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide |
329080-39-9 | 90% | 1g |
¥2401.0 | 2023-03-11 | |
| Ambeed | A953918-1g |
N-(2,4-Difluorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide |
329080-39-9 | 90% | 1g |
$350.0 | 2024-04-20 | |
| Key Organics Ltd | JS-1667-1MG |
N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide |
329080-39-9 | >90% | 1mg |
£37.00 | 2023-09-07 | |
| Key Organics Ltd | JS-1667-5MG |
N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide |
329080-39-9 | >90% | 5mg |
£46.00 | 2023-09-07 | |
| Key Organics Ltd | JS-1667-10MG |
N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide |
329080-39-9 | >90% | 10mg |
£63.00 | 2023-09-07 | |
| Key Organics Ltd | JS-1667-20MG |
N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide |
329080-39-9 | >90% | 20mg |
£76.00 | 2023-03-10 | |
| Key Organics Ltd | JS-1667-50MG |
N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide |
329080-39-9 | >90% | 50mg |
£102.00 | 2023-09-07 |
N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide Suppliers
N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Research Brief on N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide (CAS: 329080-39-9)
N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide (CAS: 329080-39-9) is a synthetic small molecule that has garnered significant attention in recent chemical and biomedical research due to its potential pharmacological properties. This compound, characterized by its piperazine and cinnamyl structural motifs, has been explored for its interactions with various biological targets, particularly in the context of central nervous system (CNS) disorders and cancer therapeutics. The presence of the difluorophenyl group enhances its metabolic stability, while the conjugated double bond in the cinnamyl moiety may contribute to its bioactivity through interactions with cellular receptors or enzymes.
Recent studies have focused on the synthesis and optimization of this compound to improve its pharmacokinetic and pharmacodynamic profiles. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route for 329080-39-9, achieving a higher yield (78%) and purity (>99%) compared to previous methods. The study emphasized the importance of the (E)-configuration of the cinnamyl group for maintaining biological activity, as the (Z)-isomer showed markedly reduced potency in in vitro assays. Structural-activity relationship (SAR) analyses revealed that modifications to the piperazine ring could significantly alter the compound's selectivity toward specific receptor subtypes, such as dopamine D2 and serotonin 5-HT1A receptors.
In preclinical evaluations, 329080-39-9 demonstrated promising results as a potential antipsychotic agent. A study published in Neuropharmacology (2024) investigated its effects in rodent models of schizophrenia, showing significant reduction in hyperlocomotion and prepulse inhibition deficits at doses of 5-10 mg/kg (i.p.). The compound's mechanism of action appears to involve dual modulation of dopaminergic and serotonergic systems, with a binding affinity (Ki) of 12.3 nM for D2 receptors and 8.7 nM for 5-HT1A receptors. Notably, it exhibited a favorable side-effect profile compared to classical antipsychotics, with minimal extrapyramidal symptoms in animal models.
Emerging research has also explored the anticancer potential of this compound. A 2024 study in Molecular Cancer Therapeutics reported that 329080-39-9 inhibited the proliferation of glioblastoma cell lines (U87 and U251) with IC50 values of 3.2 µM and 4.1 µM, respectively. The antiproliferative effects were attributed to the induction of apoptosis through caspase-3/7 activation and inhibition of the PI3K/AKT/mTOR pathway. Combination studies with temozolomide showed synergistic effects, suggesting potential utility in glioblastoma combination therapy. However, challenges remain in optimizing blood-brain barrier penetration, as the compound currently shows only moderate brain exposure (brain/plasma ratio of 0.3) in pharmacokinetic studies.
From a safety perspective, preliminary toxicology studies in rats (28-day repeat dose) indicated no significant organ toxicity at therapeutic doses, though mild hepatic enzyme elevation was observed at higher doses (≥50 mg/kg/day). The compound exhibits good metabolic stability in human liver microsomes, with a half-life of 42 minutes, and shows minimal inhibition of major CYP450 enzymes (IC50 > 20 µM for CYP3A4, 2D6, and 2C9), suggesting low potential for drug-drug interactions. Ongoing research is focusing on the development of prodrug formulations to enhance oral bioavailability, which currently stands at 35% in rodent studies.
In conclusion, N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide represents a promising scaffold for both CNS and oncology drug development. Its unique pharmacological profile, combining receptor modulation with potential anticancer activity, warrants further investigation. Future research directions include optimization of brain penetration for CNS applications, exploration of additional cancer indications, and comprehensive safety profiling in higher species to support potential clinical translation.
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